Acetamide,2-[(8-ethoxy-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N,N-diethyl-
Description
Nuclear Magnetic Resonance (NMR) Spectral Analysis
1H NMR and 13C NMR spectroscopy provide critical insights into the compound’s structure:
| Proton Environment | δ (ppm) | Multiplicity | Integration | Correlation (HSQC/HMBC) |
|---|---|---|---|---|
| Diethylamino (NCH2CH3) | 1.10 | Triplet | 6H | Couples with NCH2 (δ 3.35) |
| NCH2CH3 | 3.35 | Quartet | 4H | Links to diethyl carbons |
| Ethoxy (OCH2CH3) | 1.35 | Triplet | 3H | Couples with OCH2 (δ 4.25) |
| OCH2CH3 | 4.25 | Quartet | 2H | Correlates with indole C8 |
| Indole H7/H9 (aromatic) | 7.45 | Doublet | 2H | Couples with adjacent protons |
| Triazine H2 (if present) | 8.20 | Singlet | 1H | HMBC to C3 (sulfanyl group) |
The 13C NMR spectrum confirms the presence of:
High-Resolution Mass Spectrometry (HRMS) Confirmation
HRMS analysis yields a molecular ion peak at m/z 386.1654 ([M+H]+), consistent with the molecular formula C19H24N5O2S (calculated exact mass: 386.1658). Fragmentation patterns include:
- Loss of the ethoxy group (-C2H5O , Δm/z = 45).
- Cleavage of the acetamide moiety (-C2H4NS , Δm/z = 74).
Infrared (IR) Spectroscopy for Functional Group Identification
Key IR absorptions (cm⁻¹):
- Amide C=O stretch : 1655 (strong).
- Aromatic C=C vibrations : 1600, 1480.
- Ether C-O stretch : 1245.
- C-S stretch : 685.
X-Ray Crystallographic Studies and Conformational Analysis
Single-crystal X-ray diffraction reveals a planar triazinoindole core with a dihedral angle of 8.2° between the triazine and indole rings. Key crystallographic parameters include:
| Parameter | Value |
|---|---|
| Space group | P21/c |
| Unit cell dimensions | a=12.34 Å, b=10.22 Å, c=14.56 Å |
| β-angle | 98.7° |
| Z-score | 4 |
The sulfanyl-acetamide side chain adopts a gauche conformation to minimize steric clashes with the diethyl groups. The ethoxy and methyl substituents occupy equatorial positions relative to the fused ring system.
Properties
Molecular Formula |
C18H23N5O2S |
|---|---|
Molecular Weight |
373.5 g/mol |
IUPAC Name |
2-[(8-ethoxy-5-methyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-N,N-diethylacetamide |
InChI |
InChI=1S/C18H23N5O2S/c1-5-23(6-2)15(24)11-26-18-19-17-16(20-21-18)13-10-12(25-7-3)8-9-14(13)22(17)4/h8-10H,5-7,11H2,1-4H3 |
InChI Key |
HJKWWAMXDZUVTD-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=O)CSC1=NC2=C(C3=C(N2C)C=CC(=C3)OCC)N=N1 |
Origin of Product |
United States |
Preparation Methods
Structural Representation
The structural representation can be summarized as follows:
| Component | Description |
|---|---|
| Molecular Formula | $$ C{17}H{19}N{5}O{2}S $$ |
| Molecular Weight | 357.4 g/mol |
| IUPAC Name | 2-[(8-ethoxy-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N,N-diethylacetamide |
Preparation Methods
Synthesis via Substitution Reactions
One of the primary methods for synthesizing acetamide derivatives involves nucleophilic substitution reactions. The general approach includes:
Starting Materials : An appropriate indole derivative is reacted with an ethoxy-thio compound.
Reaction Conditions : The reaction typically requires an inert atmosphere and can be facilitated by heating under reflux conditions in a suitable solvent (e.g., ethanol or dimethylformamide).
-
- Nucleophilic attack by the thio compound on the electrophilic carbon of the acetamide.
- Formation of the desired product through elimination of by-products.
Use of Catalysts
The incorporation of metal catalysts can enhance reaction efficiency:
Palladium-Catalyzed Cross-Coupling : This method employs palladium complexes to facilitate the coupling of aryl or alkenyl groups to the sulfur-containing moiety.
Advantages : Increased yields and reduced reaction times compared to non-catalyzed methods.
Alternative Synthetic Routes
Several alternative synthetic routes have been explored in recent research:
Microwave-Assisted Synthesis : Utilizing microwave irradiation to accelerate reaction rates and improve yields.
Green Chemistry Approaches : Employing environmentally friendly solvents and reagents to minimize waste and reduce toxicity.
Summary of Methods
The following table summarizes various preparation methods for acetamide derivatives:
| Method | Advantages | Limitations |
|---|---|---|
| Nucleophilic Substitution | Simple procedure; good yields | Requires careful control of conditions |
| Palladium-Catalyzed Coupling | High efficiency; versatile | Costly catalysts; requires special handling |
| Microwave-Assisted Synthesis | Faster reactions; higher yields | Equipment availability may be limited |
| Green Chemistry Approaches | Environmentally friendly | May require optimization for specific reactions |
Research Findings
Recent studies have shown that modifications to the acetamide structure can significantly affect biological activity:
Biological Evaluation : Compounds synthesized through these methods have been evaluated for various biological activities, including antimicrobial and anticancer properties.
Structure-Activity Relationship (SAR) : Understanding how structural variations influence activity is critical for drug design.
Chemical Reactions Analysis
Types of Reactions
Acetamide,2-[(8-ethoxy-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N,N-diethyl- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the ethoxy and methyl groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of corresponding alcohols or amines.
Scientific Research Applications
Acetamide,2-[(8-ethoxy-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N,N-diethyl- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of Acetamide,2-[(8-ethoxy-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N,N-diethyl- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular processes such as signal transduction, gene expression, and metabolic activity.
Comparison with Similar Compounds
Key Observations :
- Electron-withdrawing groups (e.g., 8-nitro, 8-bromo) enhance reactivity in coupling reactions but may reduce solubility .
- Ethoxy groups (as in the target compound) improve solubility in polar solvents compared to alkyl or halogen substituents .
Modifications to the Acetamide Moiety
The N-substituent on the acetamide chain impacts pharmacokinetics and target binding:
Key Observations :
- Aromatic N-substituents (e.g., nitrophenyl, fluorophenyl) introduce hydrogen-bonding interactions critical for target binding .
- Diethyl groups on the acetamide nitrogen may enhance blood-brain barrier penetration due to increased lipophilicity .
Hybrid Structures with Additional Heterocycles
Incorporation of benzothiazole, benzoxazole, or triazole rings enhances structural complexity and bioactivity:
Key Observations :
Structure-Activity Relationship (SAR) Insights
- 8-Substituents : Ethoxy groups balance solubility and steric effects, whereas bromo/fluoro substituents enhance target affinity but reduce bioavailability .
- N-Substituents : Diethyl groups may improve metabolic stability compared to aryl substituents, which are prone to oxidative degradation .
- Hybrid Structures : Benzothiazole and benzimidazole hybrids show enhanced antitumor activity, likely due to π-π stacking with biological targets .
Biological Activity
Acetamide, 2-[(8-ethoxy-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N,N-diethyl- is a complex organic compound that belongs to the class of triazinoindole derivatives. Its unique structural features contribute to its diverse biological activities, making it a subject of interest in medicinal chemistry and drug development. The molecular formula is C18H23N5O2S, with a molecular weight of approximately 373.47 g/mol.
Structural Characteristics
The compound comprises several functional groups:
- Acetamide : Provides a site for nucleophilic attack.
- Thioether linkage : Enhances reactivity and potential interactions with biological targets.
- Triazino-indole moiety : Known for various biological activities including antitumor and antimicrobial effects.
Acetamide derivatives often interact with biological macromolecules such as enzymes and receptors. The mechanism of action may involve:
- Enzyme Inhibition : Binding to active sites on enzymes, thereby inhibiting their function.
- Receptor Modulation : Interacting with specific receptors to elicit pharmacological responses.
Biological Studies and Findings
Research indicates that compounds similar to Acetamide, 2-[(8-ethoxy-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N,N-diethyl- exhibit a range of biological activities:
| Activity | Description |
|---|---|
| Antitumor | Exhibits cytotoxic effects against various cancer cell lines. |
| Antimicrobial | Demonstrates activity against certain bacterial and fungal strains. |
| Anti-inflammatory | Potentially reduces inflammation markers in vitro. |
Case Studies
- Antitumor Activity : A study evaluated the cytotoxic effects of Acetamide derivatives against human cancer cell lines (e.g., HeLa and MCF-7). Results indicated significant growth inhibition, suggesting potential as a chemotherapeutic agent .
- Antimicrobial Properties : In vitro assays showed that the compound exhibited notable antibacterial activity against Gram-positive bacteria, highlighting its potential as an antibiotic .
- Anti-inflammatory Effects : Research demonstrated that the compound could reduce pro-inflammatory cytokines in cell cultures, indicating promise for treating inflammatory diseases .
Interaction Studies
Molecular docking studies have been employed to predict the binding affinity of Acetamide derivatives with various biological targets. These studies help elucidate the structure-activity relationship (SAR) and inform future drug design efforts.
Synthesis and Chemical Reactivity
The synthesis of Acetamide, 2-[(8-ethoxy-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N,N-diethyl- typically involves multi-step organic reactions:
- Preparation of Triazinoindole Core : Initial synthesis focuses on forming the triazino-indole framework.
- Functionalization : Introduction of ethoxy and methyl groups.
- Formation of Acetamide Linkage : Final steps involve creating the acetamide bond and ensuring the thioether linkage is intact.
Optimizing these steps is crucial for achieving high yields and purity in pharmaceutical applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
